molecular formula C51H56N4O10S B588878 N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine CAS No. 1356930-78-3

N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine

Cat. No. B588878
CAS RN: 1356930-78-3
M. Wt: 917.087
InChI Key: WKITTXXOKHCFMV-OFEBPFRVSA-N
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Description

“N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine” is a chemical compound with the CAS Number 1356930-78-3 . It is also known by its IUPAC Name as benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate.


Molecular Structure Analysis

The molecular formula of this compound is C51H56N4O10S . This indicates that it contains 51 carbon atoms, 56 hydrogen atoms, 4 nitrogen atoms, 10 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 917.076 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 1068.6±65.0 °C at 760 mmHg . The flash point is 600.1±34.3 °C .

Scientific Research Applications

Peptide Synthesis and Modifications : The chemical compound N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine and its derivatives are primarily used in peptide synthesis and modifications. For instance, it's used in the synthesis of highly potent oxytocin by employing various protecting groups, demonstrating the ease of cleaving certain protecting groups compared to others, which is crucial in the preparation of complex cysteinyl peptides (Sakakibara et al., 1965). Similarly, the synthesis of acyl derivatives of lysine for peptide synthesis is another significant application. These derivatives are crucial for the total or semi-syntheses of peptide antibiotics, highlighting the compound's role in developing medical treatments (Wakamiya et al., 1975).

Biological Activity Studies : The compound is also used in synthesizing analogues of biological peptides, such as lysine-vasopressin, to study the relationship between chemical structure and biological activity. This is fundamental in understanding how alterations in the chemical structure can influence the biological function of peptides, which has implications for drug development and therapeutic treatments (Beyerman & Bontekoe, 2010).

Enzyme Inhibition Studies : Additionally, derivatives of this compound have been observed to inhibit certain enzymes. For instance, specific carbobenzoxy (Cbz) derivatives of amino acids, which include modifications similar to this compound, have been found to significantly inhibit ovine brain glutamine synthetase. This suggests the potential for these compounds to be used in studying enzyme functions and possibly in the development of enzyme inhibitors for therapeutic uses (Lustig et al., 1971).

properties

IUPAC Name

benzyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[[(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)/t43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKITTXXOKHCFMV-OFEBPFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H56N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine
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N,N-Dibenzyloxycarbonyl-S,O,O-tri-benzyl-L-|A-glutamyl-L-cysteinyl-L-lysine

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